molecular formula C14H20N6O5S B1680485 S-adenosylhomocysteine CAS No. 979-92-0

S-adenosylhomocysteine

Cat. No.: B1680485
CAS No.: 979-92-0
M. Wt: 384.41 g/mol
InChI Key: ZJUKTBDSGOFHSH-WFMPWKQPSA-N
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Description

S-Adenosyl-L-Homocysteine: is a naturally occurring compound that plays a crucial role in the metabolism of methionine and homocysteine. It is formed by the demethylation of S-Adenosyl-L-Methionine, a process that is essential for the regulation of methylation reactions in the body. This compound is involved in various biological processes, including the regulation of gene expression and the maintenance of cellular function.

Mechanism of Action

Target of Action

S-adenosylhomocysteine (SAH) primarily targets a variety of enzymes, including Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase, Cobalt-precorrin-4 C (11)-methyltransferase, Protein-L-isoaspartate (D-aspartate) O-methyltransferase, and others . These enzymes play crucial roles in various biological processes, such as methylation reactions, mycolic acid synthesis, and protein modification .

Mode of Action

SAH is formed from S-adenosylmethionine (SAM) after transmethylation reactions . It interacts with its targets by inhibiting SAM-dependent transmethylation reactions . This inhibition occurs because elevated levels of SAH suppress these reactions .

Biochemical Pathways

SAH is involved in four key metabolic pathways: transmethylation, transsulphuration, polyamine synthesis, and 5’-deoxyadenosyl 5’-radical–mediated biochemical transformations . In these pathways, SAH acts as a product inhibitor, regulating the biological transmethylation process .

Pharmacokinetics

It’s known that sah is rapidly distributed to tissues after administration . The major route of excretion is through urine, with 32% and 52% of radioactivity excreted in 48 hours after oral and intraperitoneal administration, respectively .

Result of Action

The action of SAH leads to the breakdown of this compound to homocysteine and adenosine . This process is catalyzed by the enzyme adenosylhomocysteinase . Moreover, DNA methyltransferases are inhibited by SAH, which can affect DNA methylation .

Action Environment

The action of SAH is influenced by various environmental factors. For instance, the enzyme adenosylhomocysteinase, which converts SAH into homocysteine and adenosine, is a major regulator of cellular methylation reactions that occur in both eukaryotic and prokaryotic organisms . Therefore, the cellular environment can significantly influence the action, efficacy, and stability of SAH .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Adenosyl-L-Homocysteine can be synthesized through several chemical routes. One common method involves the enzymatic conversion of S-Adenosyl-L-Methionine using adenosylhomocysteinase. This enzyme catalyzes the hydrolysis of S-Adenosyl-L-Methionine to produce S-Adenosyl-L-Homocysteine and adenosine .

Industrial Production Methods

In industrial settings, the production of S-Adenosyl-L-Homocysteine often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, facilitating the large-scale synthesis of the compound. The fermentation broth is then processed to isolate and purify S-Adenosyl-L-Homocysteine.

Chemical Reactions Analysis

Types of Reactions

S-Adenosyl-L-Homocysteine undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by adenosylhomocysteinase, resulting in the formation of homocysteine and adenosine.

    Oxidation: Can be oxidized to form S-Adenosyl-L-Homocysteine sulfoxide.

    Methylation: Acts as a product inhibitor in methylation reactions involving S-Adenosyl-L-Methionine.

Common Reagents and Conditions

    Adenosylhomocysteinase: Used for hydrolysis reactions.

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Methyltransferases: Enzymes that facilitate methylation reactions.

Major Products Formed

    Homocysteine: A key intermediate in methionine metabolism.

    Adenosine: A nucleoside involved in various biochemical processes.

    S-Adenosyl-L-Homocysteine sulfoxide: Formed through oxidation.

Scientific Research Applications

Chemistry

In chemistry, S-Adenosyl-L-Homocysteine is used as a standard in analytical techniques to study methylation reactions. It serves as a reference compound in chromatography and mass spectrometry.

Biology

Biologically, S-Adenosyl-L-Homocysteine is crucial for understanding the regulation of gene expression. It acts as an inhibitor of DNA methyltransferases, enzymes that add methyl groups to DNA, thereby influencing gene activity .

Medicine

In medicine, elevated levels of S-Adenosyl-L-Homocysteine are associated with various diseases, including cardiovascular disorders and neurodegenerative diseases. It is studied as a potential biomarker for these conditions and as a target for therapeutic interventions.

Industry

Industrially, S-Adenosyl-L-Homocysteine is used in the production of pharmaceuticals and as a research tool in the development of new drugs. Its role in methylation reactions makes it valuable for studying epigenetic modifications.

Comparison with Similar Compounds

Similar Compounds

    S-Adenosyl-L-Methionine: The precursor to S-Adenosyl-L-Homocysteine, involved in methylation reactions.

    Homocysteine: A product of S-Adenosyl-L-Homocysteine hydrolysis, involved in methionine metabolism.

    Adenosine: Another product of hydrolysis, a nucleoside with various biological roles.

Uniqueness

S-Adenosyl-L-Homocysteine is unique in its dual role as both a product and an inhibitor of methylation reactions. Its ability to regulate methyltransferase activity distinguishes it from other related compounds. This regulatory function is critical for maintaining cellular homeostasis and preventing aberrant methylation patterns that can lead to disease .

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKTBDSGOFHSH-WFMPWKQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895860
Record name S-Adenosylhomocysteine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Adenosylhomocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

979-92-0, 75899-14-8
Record name Adenosylhomocysteine
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Record name S-Adenosylhomocysteine
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Record name Formycinylhomocysteine
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Record name S-adenosyl-L-homocysteine
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Record name S-Adenosylhomocysteine
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Record name (S)-5'-(S)-(3-amino-3-carboxypropyl)-5'-thioadenosine
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Record name S-ADENOSYL-L-HOMOCYSTEINE
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Record name S-Adenosylhomocysteine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209 - 211 °C
Record name S-Adenosylhomocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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